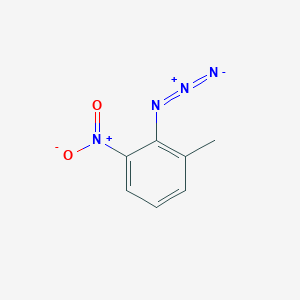

2-Azido-1-methyl-3-nitrobenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

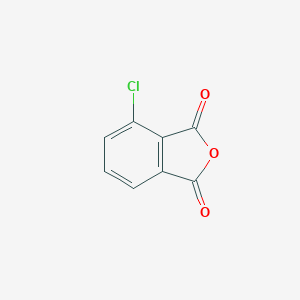

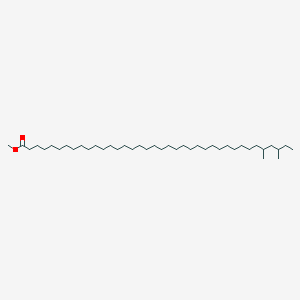

2-Azido-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, along with a methyl group (-CH₃)

Wissenschaftliche Forschungsanwendungen

2-Azido-1-methyl-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and aziridines, which are valuable intermediates in pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its high energy content and reactivity.

Bioconjugation: The azido group is a versatile functional group for bioconjugation reactions, enabling the labeling and modification of biomolecules for imaging and therapeutic applications.

Medicinal Chemistry: Derivatives of 2-Azido-1-methyl-3-nitrobenzene are explored for their potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

Target of Action

Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Biochemical Pathways

Nitro compounds can be identified by strong infrared bands, which may suggest their involvement in certain biochemical reactions .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

The nitro group’s hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular levels.

Action Environment

It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that environmental conditions such as temperature could potentially influence the compound’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-methyl-3-nitrobenzene typically involves the nitration of 1-methyl-3-nitrobenzene followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 1-methyl-3-nitrobenzene is then subjected to diazotization followed by azidation to introduce the azido group.

-

Nitration

Reactants: 1-methylbenzene (toluene), concentrated nitric acid, concentrated sulfuric acid.

Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

Product: 1-methyl-3-nitrobenzene.

-

Diazotization and Azidation

Reactants: 1-methyl-3-nitrobenzene, sodium nitrite, hydrochloric acid, sodium azide.

Conditions: The diazotization is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then treated with sodium azide to form the azido compound.

Product: 2-Azido-1-methyl-3-nitrobenzene.

Industrial Production Methods

Industrial production of 2-Azido-1-methyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azido-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reagents: Hydrogen gas, palladium on carbon (Pd/C).

Conditions: Room temperature, atmospheric pressure.

Product: 2-Azido-1-methyl-3-aminobenzene.

-

Substitution: : The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Reagents: Triphenylphosphine.

Conditions: Room temperature, inert atmosphere.

Product: Iminophosphorane intermediate.

-

Reagents: Terminal alkyne, copper(I) catalyst.

Product: 1,2,3-Triazole derivative.

Vergleich Mit ähnlichen Verbindungen

2-Azido-1-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

2-Azido-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

1-Azido-2-methyl-4-nitrobenzene: The position of the azido and nitro groups affects the compound’s reactivity and the types of reactions it can undergo.

2-Azido-4-nitrotoluene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

The uniqueness of 2-Azido-1-methyl-3-nitrobenzene lies in the combination of the azido and nitro groups, which impart distinct reactivity and versatility in synthetic applications.

Eigenschaften

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)